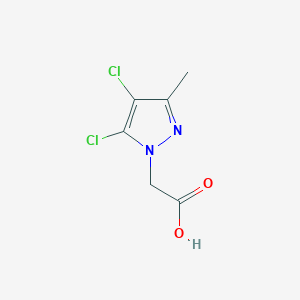

(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4,5-dichloro-3-methylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKQIAHXWYVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241345 | |

| Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228551-78-7 | |

| Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228551-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid, a key building block in the development of various pharmacologically active compounds. The synthesis is presented in a logical, step-by-step manner, beginning with the formation of the pyrazolone ring, followed by a dichlorination step, and concluding with N-alkylation and subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the critical parameters for each reaction step.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities. The incorporation of dichloro and acetic acid functionalities on the pyrazole ring system provides a versatile platform for the synthesis of novel drug candidates. This guide delineates a reliable and scalable three-step synthesis of this valuable intermediate, emphasizing the rationale behind the chosen synthetic strategy and reaction conditions.

Overall Synthesis Pathway

The synthesis of this compound is strategically designed to proceed through three key stages, as illustrated in the workflow diagram below. This approach ensures high yields and purity of the final product, starting from readily available commercial reagents.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

The initial step involves the construction of the pyrazole ring through a cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate. This is a classic and highly efficient method for the synthesis of pyrazolones.

Mechanism: The reaction proceeds via the initial formation of a hydrazone from the keto group of ethyl acetoacetate and hydrazine. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, followed by the elimination of ethanol, yields the stable 5-membered pyrazolone ring.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL/g of ethyl acetoacetate).

-

Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction is typically observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3-methyl-1H-pyrazol-5(4H)-one as a white to off-white solid.

Step 2: Synthesis of 4,5-Dichloro-3-methyl-1H-pyrazole

The dichlorination of the pyrazolone ring is a critical step to introduce the desired chloro-substituents at the 4 and 5 positions. This transformation can be effectively achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent.

Mechanism: The reaction with sulfuryl chloride proceeds via an electrophilic substitution mechanism on the pyrazole ring. The enol tautomer of the pyrazolone is susceptible to attack by the electrophilic chlorine from SO₂Cl₂. A second chlorination at the adjacent carbon, followed by tautomerization, leads to the formation of the dichlorinated pyrazole. The use of excess sulfuryl chloride ensures the dichlorination occurs.

Experimental Protocol:

-

In a well-ventilated fume hood, suspend 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable chlorinated solvent such as dichloroethane or chloroform.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add sulfuryl chloride (2.2-2.5 eq) dropwise to the cooled and stirred suspension. Caution: This reaction can be vigorous and releases HCl and SO₂ gases.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring it into ice-water.

-

Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4,5-dichloro-3-methyl-1H-pyrazole.

Step 3: Synthesis of this compound

The final stage of the synthesis involves the introduction of the acetic acid moiety onto the N1 position of the dichloropyrazole ring. This is accomplished in a two-step sequence: N-alkylation with ethyl chloroacetate followed by hydrolysis of the resulting ester.

Step 3a: N-Alkylation with Ethyl Chloroacetate

Mechanism: This reaction is a nucleophilic substitution where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion. The use of a base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Experimental Protocol:

-

Dissolve 4,5-dichloro-3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) to the solution and stir for 30 minutes at room temperature.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetate, which can often be used in the next step without further purification.

Step 3b: Hydrolysis of the Ester

Mechanism: The ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Experimental Protocol:

-

Dissolve the crude ethyl (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield | Purity (by HPLC) |

| 1 | 3-Methyl-1H-pyrazol-5(4H)-one | Ethyl Acetoacetate, Hydrazine Hydrate | Ethanol | 85-95% | >98% |

| 2 | 4,5-Dichloro-3-methyl-1H-pyrazole | 3-Methyl-1H-pyrazol-5(4H)-one | Sulfuryl Chloride | 70-80% | >97% |

| 3 | This compound | 4,5-Dichloro-3-methyl-1H-pyrazole | Ethyl Chloroacetate, K₂CO₃, NaOH | 80-90% (over 2 steps) | >99% |

Table 1: Summary of reaction parameters and typical outcomes for the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis of this compound. The described pathway utilizes readily available starting materials and reagents, and the procedures are scalable for laboratory and potential pilot-plant production. The provided protocols and mechanistic insights offer a solid foundation for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

- Synthesis of pyrazole derivatives via condensation reactions. Organic Syntheses. [URL: http://www.orgsyn.org/]

- Chlorination of heterocyclic compounds using sulfuryl chloride. Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joceah]

- N-Alkylation of pyrazoles. Tetrahedron Letters. [URL: https://www.sciencedirect.com/journal/tetrahedron-letters]

- Hydrolysis of esters to carboxylic acids. March's Advanced Organic Chemistry. [URL: https://onlinelibrary.wiley.com/book/10.1002/0470014723]

- Patent JPH0543553A - Production of 3, 5-dichloropyrazole-4-carboxylic acid esters. [URL: https://patents.google.

An In-depth Technical Guide to the Physicochemical Properties of (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of the novel compound (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid. It is designed to equip researchers with the necessary theoretical understanding and practical protocols to thoroughly evaluate this molecule's potential as a drug candidate or research tool.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2][3] The introduction of a carboxylic acid moiety, as in this compound, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Acetic acid side chains, in particular, can modulate solubility, cell permeability, and interaction with biological targets.

This guide will provide a comprehensive overview of the essential physicochemical properties of this compound (CAS Number: 1228551-78-7).[4] A thorough understanding of these properties is critical for its potential application in drug discovery and development. We will explore a proposed synthetic route and detail the experimental methodologies for determining key parameters such as melting point, solubility, pKa, and the partition coefficient (logP).

Proposed Synthesis Pathway

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established pyrazole chemistry. A common method for the synthesis of N-substituted pyrazoles involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a derivative.

A potential synthetic pathway could involve the reaction of 4,5-dichloro-3-methyl-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Structural and Spectroscopic Characterization

Upon successful synthesis, the identity and purity of this compound must be unequivocally confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should be employed to confirm the presence and connectivity of all protons in the molecule. Expected signals would include those for the methyl group, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.

-

¹³C NMR spectroscopy will be crucial for confirming the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would indicate the C=O stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

Physicochemical Property Determination: Protocols and Rationale

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following sections detail the experimental protocols for determining the key properties of this compound.

Melting Point

The melting point is a crucial indicator of a compound's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Determination [7][8]

-

Sample Preparation: Ensure the synthesized compound is completely dry.[7] Finely powder a small amount of the solid.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[7]

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Heating (Initial Determination): Heat the sample rapidly to get an approximate melting point range.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Then, heat the sample again, this time at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Solubility

Solubility is a critical factor influencing a drug's absorption and distribution.[9] A systematic approach to solubility testing can also provide insights into the functional groups present in a molecule.[10][11]

Experimental Protocol: Qualitative Solubility Testing [10][11][12]

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.

-

Vigorously shake the tube and observe for dissolution.

-

If the compound dissolves, test the solution with litmus paper to determine its acidity or basicity.[11]

-

-

Aqueous Acid/Base Solubility:

-

Organic Solvent Solubility: Test the solubility in a range of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, hexane) to establish a broader solubility profile.

Data Presentation: Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | The presence of the polar carboxylic acid group may be offset by the dichlorinated pyrazole ring. |

| 5% NaOH | Soluble | The acidic carboxylic acid will be deprotonated to form a soluble salt. |

| 5% NaHCO₃ | Likely Soluble | Carboxylic acids are typically strong enough acids to react with sodium bicarbonate. |

| 5% HCl | Insoluble | The compound lacks a basic functional group to be protonated. |

| Methanol/Ethanol | Soluble | "Like dissolves like"; these polar protic solvents should solvate the molecule well. |

| Hexane | Insoluble | The compound is too polar to dissolve in a nonpolar solvent like hexane. |

Diagram: Solubility Testing Workflow

Caption: Workflow for qualitative solubility classification.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a drug candidate, the pKa determines its degree of ionization at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration [13][14][15][16]

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).[15]

-

Apparatus Setup: Calibrate a pH meter using standard buffers.[15] Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.[15]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15]

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its affinity for a lipid-like environment versus an aqueous environment.[17] It is a critical parameter for predicting a drug's ability to cross cell membranes. The "shake-flask" method is the gold standard for logP determination.[18][19]

Experimental Protocol: Shake-Flask Method [17][18][20]

-

Solvent Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).[20] Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together and allowing the layers to separate.[20]

-

Sample Addition: Dissolve a known amount of the compound in one of the phases.

-

Equilibration: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow the compound to partition between the two layers until equilibrium is reached.[20]

-

Phase Separation: Allow the layers to separate completely.

-

Concentration Measurement: Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[17]

Diagram: LogP Determination Workflow

Caption: Shake-flask method for logP determination.

Summary of Physicochemical Properties

The following table should be populated with the experimentally determined values for this compound.

| Property | Experimental Value | Method |

| Molecular Formula | C₆H₆Cl₂N₂O₂ | - |

| Molecular Weight | 225.03 g/mol | - |

| Melting Point (°C) | To be determined | Capillary Method |

| Solubility Profile | To be determined | Qualitative Analysis |

| pKa | To be determined | Potentiometric Titration |

| logP | To be determined | Shake-Flask Method |

Conclusion

This guide has outlined a comprehensive strategy for the synthesis and physicochemical characterization of this compound. By following the detailed protocols for determining melting point, solubility, pKa, and logP, researchers can build a robust data package for this novel compound. This information is indispensable for assessing its potential in drug discovery and for guiding further studies into its biological activity and mechanism of action. The principles and methodologies described herein are fundamental to the broader field of medicinal chemistry and drug development.

References

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

-

Cetin, A. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

(n.d.). Determination of Melting Point. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

(n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Besson, T., & El Kazzouli, S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4436.

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Nakov, N., Acevska, J., Brezovska, K., & Dimitrovska, A. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(2), 21-27.

- Roberts, D. W., & Costello, J. F. (2003). Practical methods for the measurement of log P for surfactants. SAR and QSAR in Environmental Research, 14(4), 267-280.

- Akay, C., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Li, D., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58701.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 23-34.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6537.

- Bosch, E., Ràfols, C., & Rosés, M. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

(n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

-

(n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]

- Zhang, X., et al. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures.

-

CANSPEC. (n.d.). This compound. Retrieved from [Link]

- El-Gazzar, A. R. B. A., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one. Molbank, 2018(4), M1020.

-

SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

- Priyanka, K. P., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one.

-

ChemBK. (n.d.). (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic Acid. Retrieved from [Link]

- Kumar, S. S., et al. (2012). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143.

-

Sharma, D., et al. (2014). Crystal structure of methanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189–o1190.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. This compound | 1228551-78-7 [amp.chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 20. agilent.com [agilent.com]

An In-depth Technical Guide to (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Pyrazole Carboxylic Acid Derivative

(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid, bearing the CAS Number 1228551-78-7, is a halogenated pyrazole derivative with potential applications in medicinal chemistry and drug discovery.[1] The pyrazole scaffold is a cornerstone in the development of therapeutic agents, with a broad spectrum of reported biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of dichloro and acetic acid moieties to the 3-methylpyrazole core suggests a compound designed for specific molecular interactions, potentially as a targeted inhibitor or a building block for more complex bioactive molecules.

This technical guide provides a comprehensive overview of this compound, including a proposed synthetic route, physicochemical properties, and a discussion of its potential applications in drug development based on the established pharmacology of related pyrazole compounds.

Physicochemical Properties and Characterization

While detailed experimental data for this specific compound is not widely available in published literature, its key physicochemical properties can be predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1228551-78-7 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O₂ | Inferred from structure |

| Molecular Weight | 225.03 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred from structure |

Structural Elucidation:

The definitive characterization of a novel compound such as this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methyl and methylene protons, while ¹³C NMR would identify all six unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-Cl bonds.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from the commercially available 4,5-dichloro-3-methyl-1H-pyrazole. This proposed pathway leverages well-established reactions in pyrazole chemistry.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetate (Intermediate)

-

Reaction Setup: To a solution of 4,5-dichloro-3-methyl-1H-pyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a weak base like potassium carbonate (K₂CO₃, 1.5 equivalents).

-

N-Alkylation: To the stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature. The causality behind using a weak base is to deprotonate the pyrazole nitrogen, rendering it nucleophilic for the subsequent attack on the electrophilic carbon of ethyl bromoacetate, while minimizing side reactions.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

-

Hydrolysis: The purified ethyl (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetate (1 equivalent) is dissolved in a mixture of ethanol and water. An aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents), is added.

-

Reaction Progression: The mixture is stirred at room temperature or gently heated to facilitate the saponification of the ester to the corresponding carboxylate salt. The choice of a strong base is critical for the complete hydrolysis of the ester functionality.

-

Acidification and Precipitation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3. The acidic conditions protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield the final product, this compound.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest several potential avenues for its application in drug discovery. The pyrazole core is a well-known pharmacophore, and the dichloro substituents can enhance binding affinity and modulate metabolic stability. The carboxylic acid group provides a handle for further chemical modification or can act as a key interacting group with biological targets.

Hypothesized Mechanism of Action and Therapeutic Targets

Based on the known biological activities of other pyrazole derivatives, this compound could potentially target a range of proteins involved in disease pathogenesis.

Figure 2: Potential therapeutic applications and molecular targets of this compound.

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2]

-

Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents. This compound could potentially inhibit essential bacterial or fungal enzymes.

Future Directions and Research Opportunities

The lack of extensive published data on this compound presents a significant opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity rigorously confirmed using modern analytical techniques.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including COX enzymes, various protein kinases, and a diverse range of microbial strains, to identify its primary biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the substituents on the pyrazole ring and the acetic acid side chain would provide valuable insights into the structural requirements for biological activity.

-

Computational Modeling: Molecular docking and other computational studies could be employed to predict the binding mode of the compound to its potential targets and to guide the design of more potent derivatives.

Conclusion

This compound is a chemical entity with considerable potential in the field of drug discovery. While specific biological data is currently limited, its structural features, based on the well-established pharmacology of the pyrazole scaffold, suggest that it warrants further investigation as a potential anti-inflammatory, anticancer, or antimicrobial agent. The proposed synthetic pathway provides a practical approach for its preparation, opening the door for its comprehensive biological evaluation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related pyrazole derivatives.

References

-

This compound - CATO. (n.d.). Retrieved January 19, 2026, from [Link]

-

Barakat, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(8), 1558. [Link]

Sources

A Technical Guide to the Biological Activities of Pyrazolyl Acetic Acid Derivatives and Their Analogues

Executive Summary

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the scaffold for a vast array of biologically active compounds.[1][2] This guide focuses on the significant biological activities of pyrazolyl acetic acid derivatives, with a particular emphasis on analogues bearing dichloro- and methyl-substitutions, which have shown pronounced efficacy as both herbicides and fungicides. We will delve into the primary mechanisms of action, explore the structure-activity relationships that govern their potency, provide detailed experimental protocols for their evaluation, and outline common synthetic pathways. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering a synthesis of technical data and field-proven insights into this versatile class of molecules.

The Pyrazole Scaffold: A Privileged Structure in Bioactive Compound Design

The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a highly versatile and privileged scaffold in the development of bioactive compounds.[3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and the synthetic accessibility to functionalize its various positions allow for fine-tuning of steric and electronic properties.[4] This adaptability has led to the development of numerous commercial products, from the anti-inflammatory drug Celecoxib to a wide range of fungicides and herbicides that are critical to modern agriculture.[5][6] This guide will primarily explore two dominant activities of substituted pyrazolyl acetic acid analogues: herbicidal and fungicidal action.

Herbicidal Activity: Synthetic Auxin Mimicry

A significant class of pyrazolyl derivatives exhibits potent herbicidal activity, primarily by acting as synthetic auxins.[7][8] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal growth processes in susceptible broadleaf weeds.

Mechanism of Action: Deregulating Plant Growth

Synthetic auxin herbicides function by overwhelming the plant's natural hormone regulation system. The molecule binds to auxin receptors, such as the F-box protein TIR1/AFB family (e.g., AFB5), which are components of an SCF E3 ubiquitin ligase complex.[7] This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to epinasty, tissue swelling, and ultimately, uncontrolled, unsustainable growth that results in the death of the plant.[7]

Structure-Activity Relationship (SAR) and Data

Research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, close structural relatives of pyrazolyl acetic acids, has provided significant SAR insights. The inhibitory activity against the root growth of model plants like Arabidopsis thaliana is a key metric for potency.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the aryl group at the 5-position of the pyrazole are critical. Electron-withdrawing groups often enhance herbicidal effectiveness.[9]

-

Picolinic Acid Core: The 4-amino-3,5-dichloro substitution pattern on the picolinic acid core has proven effective, serving as a template for new derivatives.[10]

Below is a summary of the herbicidal activity for representative compounds from recent studies.

| Compound ID | Structure (Core Analogue) | Target Species | IC₅₀ (μmol L⁻¹) | Reference |

| V-7 | 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid | A. thaliana | 0.004 | [7] |

| V-8 | 4-amino-3,5-dichloro-6-(5-aryl-1-pyrazolyl)-2-picolinic acid | A. thaliana | 0.007 | [7] |

| Picloram | Commercial Herbicide (Control) | A. thaliana | 0.112 | [7] |

| Halauxifen-methyl | Commercial Herbicide (Control) | A. thaliana | 0.180 | [7] |

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol describes a standard method for quantifying the herbicidal potency of test compounds.[7][10]

-

Preparation of Test Solutions: Dissolve the synthesized pyrazolyl acetic acid derivative in DMSO to create a stock solution (e.g., 10 mM). Prepare a series of dilutions in the growth medium to achieve the desired final concentrations.

-

Seed Sterilization and Plating: Surface-sterilize A. thaliana seeds using 75% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse thoroughly with sterile water. Plate the seeds on Murashige and Skoog (MS) agar medium containing the different concentrations of the test compound. Include a solvent control (DMSO) and a positive control (e.g., Picloram).

-

Incubation: Stratify the plates at 4°C for 48 hours in the dark to synchronize germination. Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

-

Data Collection: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings for each concentration using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the percent inhibition of root growth relative to the solvent control for each concentration. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) by fitting the data to a dose-response curve using appropriate statistical software.

Fungicidal Activity: Disruption of Fungal Respiration

Many pyrazole derivatives, particularly pyrazole carboxamides, are potent fungicides that act by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.[11][12]

Mechanism of Action: SDH Inhibition

Succinate dehydrogenase (also known as Complex II) is an enzyme complex bound to the inner mitochondrial membrane. It plays a dual role: it oxidizes succinate to fumarate in the tricarboxylic acid (TCA) cycle and feeds electrons directly into the electron transport chain. By binding to the ubiquinone-binding site (Qp site) of the SDH complex, pyrazole-based inhibitors block this electron transfer.[11] This blockage halts ATP production, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.

Structure-Activity Relationship (SAR) and Data

The fungicidal efficacy of pyrazole derivatives is highly dependent on their chemical structure. Studies on pyrazole-thiazole carboxamides and other analogues have shown that specific substitutions are key to potent activity against a range of phytopathogenic fungi.[6][11]

-

Carboxamide Moiety: The carboxamide linker is a common feature in many commercial SDHI fungicides and is crucial for binding to the enzyme.[6]

-

Substituents on Phenyl Ring: Introducing electron-withdrawing groups, such as trifluoromethyl (CF₃), on the phenyl ring attached to the carboxamide nitrogen often significantly increases fungicidal activity.[6]

Below is a summary of the fungicidal activity for representative pyrazole derivatives against common plant pathogens.

| Compound ID | Structure (Core Analogue) | Pathogen | EC₅₀ (μg/mL) | Reference |

| 26 | Pyrazole derivative with p-trifluoromethylphenyl | Botrytis cinerea | 2.432 | [6] |

| 26 | Pyrazole derivative with p-trifluoromethylphenyl | Rhizoctonia solani | 2.182 | [6] |

| 5i | Pyrazole-thiazole carboxamide | Rhizoctonia cerealis | 4.61 | [11] |

| 7ai | Isoxazolol pyrazole carboxylate | Rhizoctonia solani | 0.37 | [13] |

| Fluxapyroxad | Commercial Fungicide (Control) | Rhizoctonia cerealis | 16.99 | [11] |

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of compounds on fungal growth.[6]

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) and autoclave. While the medium is still molten (around 50-60°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Pour the amended media into sterile Petri dishes.

-

Fungal Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).

-

Incubation: Place the mycelial disc, mycelium-side down, in the center of the PDA plate containing the test compound. Seal the plates and incubate them in the dark at an appropriate temperature (e.g., 25°C).

-

Data Collection: After the fungus in the control plate (containing only DMSO) has grown to nearly cover the plate (e.g., 3-5 days), measure the diameter of the fungal colony in all plates.

-

Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. Determine the EC₅₀ value by plotting the inhibition percentage against the log of the concentration.

General Synthesis Strategy

The synthesis of functionalized pyrazoles often follows a well-established pathway involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] Subsequent steps are then used to introduce the desired diversity and functional groups.

A common approach is the Knorr pyrazole synthesis, where a β-ketoester reacts with a hydrazine.[2] For more complex structures, the Vilsmeier-Haack reaction can be employed on hydrazones to yield 4-formylpyrazoles, which are versatile intermediates for further elaboration into acetic acid side chains or other functional groups.[3][5]

Conclusion and Future Outlook

Dichloro-methyl-pyrazolyl acetic acid derivatives and their close structural analogues represent a potent and versatile class of bioactive molecules. Their primary modes of action as synthetic auxin herbicides and SDHI fungicides are well-established, providing clear targets for rational design and optimization. The extensive body of research on related picolinic acids and carboxamides offers a robust framework for predicting the activity of new acetic acid derivatives.

Future research should focus on several key areas:

-

Selectivity and Safety: Enhancing selectivity between target weeds/fungi and non-target organisms, including crops and beneficial insects.

-

Resistance Management: Designing novel derivatives that can overcome emerging resistance to existing commercial products.

-

Expansion of Biological Targets: While herbicidal and fungicidal activities are dominant, the pyrazole scaffold's proven versatility warrants exploration into other areas, such as antibacterial or antitumor applications, by leveraging the core structure against different biological targets.[14][15]

By combining established mechanistic knowledge with modern synthetic strategies and high-throughput screening, the development of next-generation pyrazole-based agrochemicals and pharmaceuticals holds significant promise.

References

-

Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Institutes of Health. [Link]

-

Li, M., Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]

-

Fan, W., Li, J., Kong, Y., Wang, Z., & Zhou, L. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Institutes of Health. [Link]

-

Shekhawat, N., & Singh, P. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Drug Discovery. [Link]

-

Lü, A., Zhang, J., He, H., Wang, J., & Yang, H. (2022). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

-

Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2020). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Springer. [Link]

-

Unknown Authors. (Date unknown). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

-

Demian, Y., Hrohoch, V., Feskov, I., & Vovk, M. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[7][8][10]triazolo[3,4-b][6][7][10]thiadiazine-7-. ResearchGate. [Link]

-

Wang, Y., Lu, A., Wang, J., He, H., Fan, Z., & Yang, H. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. [Link]

-

Liu, Z., Dai, H., Xu, J., You, J., & Han, C. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. [Link]

-

Küçükgüzel, I., Mazi, A., Sari, S., Özalp-Yaman, S., & Çapan, G. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Gaber, H. M. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Gaber, H. M. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. [Link]

-

Unknown Authors. (Date unknown). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

-

Alam, S., Afzal, O., & Bano, S. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Al-Issa, S. A., Al-Zahrani, A. A., Al-Amshany, Z. M., & El-Shishtawy, R. M. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]

-

Unknown Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Sharma, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Gaber, H. M. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discoveryjournals.org [discoveryjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Disclaimer: Direct experimental data on the mechanism of action for (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid is not extensively available in peer-reviewed literature. This guide, therefore, synthesizes information from structurally related pyrazole derivatives to postulate potential mechanisms and provides a comprehensive framework for their experimental validation.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of non-covalent interactions with biological macromolecules. This has led to the development of numerous FDA-approved drugs containing a pyrazole core, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and the anti-obesity medication Rimonabant.[4] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][4][5]

This guide focuses on the specific, yet under-researched, compound this compound. Given the absence of direct mechanistic studies, we will first explore the established mechanisms of action for various classes of pyrazole derivatives. Subsequently, we will leverage this knowledge to postulate the most probable biological targets and pathways for this compound, and conclude by proposing a rigorous experimental workflow to elucidate its precise mechanism of action.

Established Mechanisms of Action for Bioactive Pyrazole Derivatives

The therapeutic diversity of pyrazole-based compounds stems from their ability to target a wide array of proteins and pathways. Three of the most well-documented mechanisms are kinase inhibition, modulation of inflammatory pathways, and antimicrobial activity.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyrazole scaffold is a "privileged structure" in the design of protein kinase inhibitors, frequently binding to the ATP-pocket of the kinase.[7] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent and selective inhibition.[7]

Numerous pyrazole derivatives have been developed as potent inhibitors of various kinases, playing a significant role in oncology research.[6][8]

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

| Compound/Series | Target Kinase(s) | Therapeutic Area | Key Structural Features | Reference(s) |

| Afuresertib | Akt1 | Oncology | Pyrazole ring, flexible side chain | [6][7] |

| Tozasertib (VX-680) | Aurora Kinases A, B, C | Oncology | Aminopyrazole core | [7] |

| AT9283 | Aurora Kinases, JAK, CDK | Oncology | 4-Pyrazolamine derivative | [7] |

| Gandotinib (LY2784544) | JAK2 | Oncology | Imidazopyridine with a 3-aminopyrazole | [7] |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | Oncology | Fused heterocyclic system | [9] |

The diverse substitution patterns on the pyrazole ring allow for fine-tuning of selectivity and potency against different kinases.[6]

Modulation of Inflammatory Pathways

The most prominent example of an anti-inflammatory pyrazole is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] The anti-inflammatory action of many pyrazole derivatives is attributed to this mechanism.[10]

Beyond COX inhibition, pyrazole derivatives have been shown to target other inflammatory mediators:

-

Lipoxygenase (LOX) Inhibition: Some pyrazoles inhibit 5-lipoxygenase, an enzyme that produces pro-inflammatory leukotrienes.[10][12]

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a critical transcriptional regulator of inflammatory genes. Certain pyrazole compounds have been shown to suppress this pathway.[10][12]

These mechanisms highlight the potential for pyrazole-based compounds to act as multi-target anti-inflammatory agents.[12]

Antimicrobial Mechanisms

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[13][14][15] The proposed mechanisms of action are varied and can depend on the specific bacterial or fungal species.

-

DNA Gyrase Inhibition: DNA gyrase (and the related topoisomerase IV) is an essential bacterial enzyme involved in DNA replication. It represents a validated target for antibiotics. In silico and experimental studies have identified pyrazole derivatives as potential inhibitors of DNA gyrase.[13][16]

-

Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to exert their bactericidal effect by disrupting the integrity of the bacterial cell wall.[13]

The structural versatility of the pyrazole scaffold allows for the development of derivatives that can overcome existing resistance mechanisms.[13]

Postulated Mechanism of Action for this compound

Based on the structure of This compound , we can hypothesize its most likely biological activities and mechanisms.

-

Structural Features of Interest:

-

Pyrazole Core: Provides the foundational scaffold for interaction with various biological targets, as discussed above.

-

Dichloro Substitution (positions 4 and 5): The two chlorine atoms are strong electron-withdrawing groups and increase the lipophilicity of the molecule. Halogen bonding is an increasingly recognized interaction in drug-target binding, and these chlorine atoms could form specific interactions within a binding pocket, potentially enhancing potency or conferring selectivity.[12]

-

Methyl Group (position 3): A small alkyl group that can contribute to hydrophobic interactions within a binding site. Its position can influence the overall orientation of the molecule.

-

Acetic Acid Moiety (position 1): The carboxylic acid group is ionizable at physiological pH, providing a potential key interaction point (e.g., salt bridge or strong hydrogen bond) with a basic residue (like lysine or arginine) in a target protein. This feature is common in many NSAIDs that target the COX enzymes.[17]

-

Hypothesis: Given the presence of the acetic acid side chain, a primary hypothesis is that This compound acts as an anti-inflammatory agent, potentially through the inhibition of COX enzymes. The overall structure shares features with known pyrazole-based anti-inflammatory drugs.[17][18]

Alternatively, the dichlorinated pyrazole core could facilitate binding to the ATP pocket of a protein kinase, suggesting a potential role as a kinase inhibitor . The acetic acid moiety could in this case extend out of the pocket to interact with solvent or nearby residues.

A third possibility is antimicrobial activity , where the lipophilic, halogenated core could favor membrane disruption or interaction with hydrophobic pockets in bacterial enzymes like DNA gyrase.[13]

Proposed Experimental Workflow for Mechanistic Elucidation

To systematically investigate and validate the mechanism of action of this compound, the following tiered experimental approach is recommended.

Tier 1: Broad Phenotypic Screening

The initial step is to determine the primary biological activity of the compound through broad, cell-based screening.

Protocol: Multi-Panel Cell Viability and Antimicrobial Assays

-

Cancer Cell Line Panel: Screen the compound against a panel of diverse human cancer cell lines (e.g., NCI-60 panel) to assess anti-proliferative activity.

-

Method: Use a standard MTS or resazurin-based viability assay.

-

Rationale: A positive result would prioritize investigation into anticancer mechanisms like kinase inhibition.

-

-

Inflammation Models: Test the compound in a cellular model of inflammation.

-

Method: Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) and measure the production of inflammatory mediators like PGE2 and TNF-α via ELISA.

-

Rationale: Inhibition of these mediators would strongly suggest an anti-inflammatory mechanism.

-

-

Antimicrobial Panel: Screen against a panel of clinically relevant microbes.

-

Method: Determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal (e.g., C. albicans) strains using broth microdilution.[19]

-

Rationale: A low MIC value would warrant investigation into specific antimicrobial targets.

-

Caption: Postulated kinase inhibition signaling pathway.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its chemical structure points toward several plausible biological activities. The pyrazole core is a well-established pharmacophore known to interact with protein kinases, cyclooxygenases, and bacterial enzymes. The dichloro and acetic acid substitutions provide specific chemical handles that likely dictate its primary target. The most probable mechanism is anti-inflammatory activity via COX inhibition, though roles as a kinase inhibitor or antimicrobial agent are also highly possible. The proposed experimental workflow provides a clear, logical, and technically robust path for researchers to definitively elucidate the mechanism of this compound, paving the way for its potential development as a therapeutic agent.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4959. [Link]

-

Gomaa, H. A., El-Din, M. M. G., & El-Naggar, M. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(11), 3326. [Link]

-

Gomaa, H. A., El-Din, M. M. G., & El-Naggar, M. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed, 34069943. [Link]

-

Kumar, R., & Singh, P. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Synthesis, 17(5), 348-364. [Link]

-

Pisano, C., & Olivieri, A. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(14), 4257. [Link]

-

Bettayeb, K., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(9), 1503. [Link]

-

Singh, S. K., & Singh, P. P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-361. [Link]

-

Mantzorou, M., et al. (2023). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 28(13), 5028. [Link]

-

Mantzorou, M., et al. (2023). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central, PMC10343714. [Link]

-

Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org, 2024050992. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(7), 8096-8107. [Link]

-

Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Organic Chemistry, 17(6), 745-756. [Link]

-

Sharma, V., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3237-3252. [Link]

-

Fayed, E. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(9), 15638-15655. [Link]

-

Manetti, F., et al. (1997). 1-Aryl-1H-pyrazole-5-acetic acids with antiinflammatory, analgesic and other activities. European Journal of Medicinal Chemistry, 32(10), 825-834. [Link]

-

Al-Issa, S. A. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(24), 7480. [Link]

-

Sharma, P., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organocatalysis, 9(1), 89-102. [Link]

-

Naim, M. J., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(1), 1-17. [Link]

-

El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(17), 5345. [Link]

-

Al-Zahrani, A. A. M., & Al-Ghamdi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6239. [Link]

-

Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Hrytsai, I., et al. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[6][8][16]riazolo[3,4-b]t[6][16][20]hiadiazine-7-carboxylic acid and its salts. Journal of Organic and Pharmaceutical Chemistry, 21(3), 43-51. [Link]

-

Castillo, J. C., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(23), 7175. [Link]

-

Balamurugan, K., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Innovative Science, Engineering & Technology, 10(9), 1-10. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives | MDPI [mdpi.com]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. 1-Aryl-1H-pyrazole-5-acetic acids with antiinflammatory, analgesic and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 19. mdpi.com [mdpi.com]

- 20. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

An In-Depth Technical Guide to the Synthesis and Potential Significance of (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Part 1: The Pyrazole Scaffold - A Cornerstone in Bioactive Compound Design

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of commercial products.[2] The development of pyrazole-containing compounds has a rich history, with early discoveries leading to widely used anti-inflammatory drugs.[1] More recently, the focus has expanded to include potent herbicides and targeted pharmaceuticals.[3][4][5]

The herbicidal activity of many pyrazole derivatives is a key area of research.[3][6][7] These compounds often target sensitive biological pathways in weeds, offering effective control.[3][6] The specific substitution pattern on the pyrazole ring is crucial for biological activity, and the presence of halogens, like chlorine, is a common feature in potent agrochemicals.[3]

Part 2: Deconstructing the Target Molecule: A Synthetic Strategy

The synthesis of this compound can be logically approached in two main stages: the formation of the dichlorinated pyrazole core and the subsequent N-alkylation to introduce the acetic acid moiety.

Synthesis of the 4,5-dichloro-3-methyl-1H-pyrazole Core

The construction of the pyrazole ring is often achieved through the Knorr pyrazole synthesis or related cyclocondensation reactions. A plausible pathway to the dichlorinated core of our target molecule would likely involve the chlorination of a pre-formed pyrazole ring.

Step-by-step Protocol: Synthesis of 3-methyl-1H-pyrazole

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add hydrazine hydrate (1 equivalent) to a solution of acetylacetone (1 equivalent) in a suitable solvent such as ethanol.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.

-

Work-up: Upon completion, the solvent is removed under reduced pressure, and the resulting crude 3,5-dimethylpyrazole is purified by recrystallization or chromatography.

Step-by-step Protocol: Chlorination of the Pyrazole Ring

Direct chlorination of the pyrazole ring can be challenging due to the potential for multiple side products. However, selective chlorination can be achieved using various chlorinating agents.

-

Reaction Setup: In a fume hood, dissolve the starting pyrazole in a suitable inert solvent.

-

Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) portion-wise to the solution. The reaction may require heating or UV initiation.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the mixture is carefully quenched, and the product is extracted. Purification is typically performed by column chromatography.

Diagram: Proposed Synthesis of the Dichlorinated Pyrazole Core

Caption: Plausible reaction pathway for the synthesis of the 4,5-dichloro-3-methyl-1H-pyrazole core.

N-Alkylation with an Acetic Acid Moiety

The introduction of the acetic acid group at the N1 position of the pyrazole ring is a crucial step. This is typically achieved through N-alkylation using a haloacetic acid derivative.[8][9][10][11][12]

Step-by-step Protocol: N-Alkylation of 4,5-dichloro-3-methyl-1H-pyrazole

-

Deprotonation: The pyrazole is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the pyrazolate anion.

-

Alkylation: Ethyl bromoacetate or a similar haloacetate ester is added to the reaction mixture. The reaction is typically stirred at room temperature or heated to ensure completion.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidification.

-

Purification: The final product, this compound, is isolated by extraction and purified by recrystallization.

Diagram: N-Alkylation and Final Product Formation

Caption: General workflow for the N-alkylation of the dichlorinated pyrazole to yield the final acetic acid derivative.

Part 3: Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for the title compound is scarce, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₆Cl₂N₂O₂ | Based on structure |

| Molecular Weight | 225.03 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar organic acids |

| ¹H NMR | Signals for the methyl group (singlet, ~2.3 ppm), the methylene group of the acetic acid moiety (singlet, ~5.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). | Based on standard chemical shifts for these functional groups. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, pyrazole ring carbons (C3, C4, C5), and the carbonyl carbon of the carboxylic acid. | Each unique carbon environment will produce a distinct signal. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two chlorine atoms. | The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a distinctive M, M+2, M+4 pattern. |

Part 4: Potential Applications and Future Directions

The structural features of this compound strongly suggest its potential as a bioactive molecule, most likely in the agrochemical sector. The pyrazole-acetic acid motif is present in several herbicides.[3][4] The dichloro substitution pattern is also a common feature in pesticides, often enhancing their efficacy and modifying their environmental persistence.

Further research into this and related compounds would likely involve:

-

Biological Screening: Testing the compound for herbicidal, fungicidal, and insecticidal activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with different substitution patterns to optimize biological activity.

-

Toxicological and Environmental Impact Assessment: Evaluating the safety profile of the compound for potential commercial development.

References

-